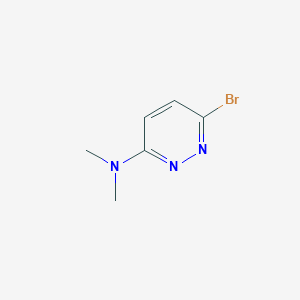

6-Bromo-N,N-dimethylpyridazin-3-amine

説明

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

特性

IUPAC Name |

6-bromo-N,N-dimethylpyridazin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8BrN3/c1-10(2)6-4-3-5(7)8-9-6/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTWSRZIERMKJOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NN=C(C=C1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8BrN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70599294 | |

| Record name | 6-Bromo-N,N-dimethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14959-33-2 | |

| Record name | 6-Bromo-N,N-dimethyl-3-pyridazinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14959-33-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Bromo-N,N-dimethylpyridazin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70599294 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 6-Bromo-N,N-dimethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of the chemical compound 6-Bromo-N,N-dimethylpyridazin-3-amine. Intended for an audience of researchers, scientists, and professionals in drug development, this document compiles essential data, outlines detailed experimental protocols for property determination, and presents logical workflows and relevant biological pathways.

Core Physical and Chemical Properties

This compound is a halogenated pyridazine derivative. Its chemical structure and key identifiers are fundamental to understanding its physical characteristics and reactivity.

Table 1: Core Identifiers and Properties of this compound

| Property | Value | Source |

| CAS Number | 14959-33-2 | [1] |

| Molecular Formula | C₆H₈BrN₃ | [1] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Canonical SMILES | CN(C)C1=CC=C(Br)N=N1 | [2] |

| InChI Key | UTWSRZIERMKJOJ-UHFFFAOYSA-N | [2] |

Table 2: Computed Physicochemical Properties of this compound

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 29.02 Ų | - |

| LogP (Octanol-Water Partition Coefficient) | 1.3051 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Hydrogen Bond Donors | 0 | - |

| Rotatable Bonds | 1 | - |

Experimental Protocols for Physical Property Determination

To ascertain the precise physical properties of this compound, standardized experimental procedures are necessary. The following sections detail the methodologies for determining melting point, boiling point, and solubility.

Melting Point Determination (Capillary Method)

The melting point of a solid crystalline substance is a critical indicator of its purity.[3][4] The capillary method is a widely accepted technique for this determination.[4][5]

Principle: A small, finely powdered sample is heated in a sealed capillary tube at a controlled rate.[4][6] The temperature range from the appearance of the first liquid droplet to the complete liquefaction of the solid is recorded as the melting point range.[3] Pure substances typically exhibit a sharp melting range of 1-2°C.[3]

Procedure:

-

Sample Preparation: A small amount of the dry, solid this compound is finely ground. The open end of a capillary tube is pressed into the powder and tapped gently to pack the solid into the sealed end to a height of 2-3 mm.[6][7]

-

Apparatus Setup: The packed capillary tube is placed in a melting point apparatus.

-

Heating: The sample is heated rapidly to a temperature approximately 10-15°C below the expected melting point. The heating rate is then reduced to 1-2°C per minute to allow for accurate observation.[3]

-

Observation and Recording: The sample is observed through a magnifying lens. The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last solid crystal disappears is recorded as the end of the melting range.[3]

Boiling Point Determination (Thiele Tube Method)

For solid compounds, the boiling point can be determined using a micro-method with a Thiele tube.

Principle: A small amount of the substance is heated in an ignition tube along with an inverted capillary tube. As the temperature rises, the air in the capillary tube expands and escapes. When the external pressure equals the vapor pressure of the liquid, a steady stream of bubbles emerges from the capillary. Upon cooling, the liquid will be drawn into the capillary tube at its boiling point.[8]

Procedure:

-

Sample Preparation: A small amount of this compound is placed in a small ignition tube. A capillary tube, sealed at one end, is placed inverted into the ignition tube.

-

Apparatus Setup: The ignition tube is attached to a thermometer and placed in a Thiele tube containing a high-boiling point liquid (e.g., mineral oil or silicone oil). The thermometer bulb and the ignition tube should be level.

-

Heating: The side arm of the Thiele tube is gently heated, causing the oil to circulate and heat the sample evenly.[9]

-

Observation and Recording: As the sample heats, a stream of bubbles will emerge from the inverted capillary tube. The heating is then discontinued. The temperature at which the bubbling stops and the liquid just begins to enter the capillary tube is recorded as the boiling point.[8][9]

Solubility Assessment

Determining the solubility of a compound in various solvents is crucial for its application in synthesis, formulation, and biological assays.[10] The general principle of "like dissolves like" is a useful starting point, where polar compounds tend to dissolve in polar solvents and non-polar compounds in non-polar solvents.[11]

Procedure:

-

Solvent Selection: A range of solvents with varying polarities should be selected. Common choices include water, ethanol, methanol, acetone, ethyl acetate, dichloromethane, and hexane.

-

Sample Preparation: A small, accurately weighed amount of this compound (e.g., 1-5 mg) is placed in a small test tube or vial.

-

Solvent Addition: A measured volume of the selected solvent (e.g., 0.1 mL) is added to the test tube.

-

Observation: The mixture is vortexed or agitated vigorously for a set period. The sample is visually inspected for dissolution.

-

Incremental Solvent Addition: If the compound does not dissolve, the solvent is added in small, measured increments until dissolution is observed or a maximum volume is reached.

-

Classification: The solubility is typically expressed qualitatively (e.g., soluble, sparingly soluble, insoluble) or quantitatively (e.g., in mg/mL).

Experimental and Logical Workflows

The determination of physical properties follows a logical progression of steps to ensure accuracy and reproducibility.

Caption: A logical workflow for the experimental determination of key physical properties.

Biological Context: Kinase Inhibitor Synthesis

This compound is utilized as a key intermediate in the synthesis of pharmaceutical compounds, particularly in the development of kinase inhibitors for cancer treatment.[12] Kinases are a class of enzymes that play a critical role in cell signaling pathways by catalyzing the phosphorylation of specific substrates.[13] Dysregulation of kinase activity is a hallmark of many cancers, making them important therapeutic targets.[14]

The structure of this compound allows for selective functionalization, making it a valuable building block in medicinal chemistry for creating a library of analogs with potentially improved biological activity.[12]

Caption: A representative diagram of a generic kinase signaling cascade and the inhibitory action of a kinase inhibitor.

Safety and Handling

This compound is classified as harmful if swallowed, causes skin irritation, and causes serious eye irritation.[2] It may also cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, should be worn when handling this compound.[15] Work should be conducted in a well-ventilated area or a fume hood.[15] Store in a cool, dry place away from incompatible materials.[15] In case of exposure, follow standard first-aid procedures and seek medical attention.[15]

References

- 1. chemscene.com [chemscene.com]

- 2. 6-Bromo-N,N-dimethyl-3-pyridazinamine | C6H8BrN3 | CID 19699315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chem.ucalgary.ca [chem.ucalgary.ca]

- 4. mt.com [mt.com]

- 5. westlab.com [westlab.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 10. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 11. education.com [education.com]

- 12. This compound [myskinrecipes.com]

- 13. bmglabtech.com [bmglabtech.com]

- 14. Pharmacological approaches to understanding protein kinase signaling networks - PMC [pmc.ncbi.nlm.nih.gov]

- 15. 6-BROMO-3-PYRIDAZINAMINE Safety Data Sheets(SDS) lookchem [lookchem.com]

An In-depth Technical Guide to 6-Bromo-N,N-dimethylpyridazin-3-amine: A Key Intermediate in Kinase Inhibitor Synthesis

For Immediate Release

This technical guide provides a comprehensive overview of 6-Bromo-N,N-dimethylpyridazin-3-amine, a critical building block for researchers, scientists, and professionals in drug development. This document details its chemical structure, IUPAC nomenclature, physicochemical properties, and its significant role in the synthesis of targeted therapeutics, particularly inhibitors of the PI3K/Akt signaling pathway.

Chemical Structure and IUPAC Name

IUPAC Name: this compound[1]

The chemical structure of this compound is characterized by a pyridazine ring, which is a six-membered aromatic heterocycle containing two adjacent nitrogen atoms. A bromine atom is substituted at the 6-position, and a dimethylamino group is attached at the 3-position.

Chemical Structure:

Caption: Chemical structure of this compound.

Physicochemical and Quantitative Data

A summary of the key quantitative data for this compound is presented in the table below, facilitating easy comparison of its properties.

| Property | Value | Source |

| Molecular Formula | C₆H₈BrN₃ | PubChem[1] |

| Molecular Weight | 202.05 g/mol | PubChem[1] |

| CAS Number | 14959-33-2 | ChemScene[2] |

| Appearance | Solid | Sigma-Aldrich[3] |

| Melting Point | 74-76 °C | Sigma-Aldrich[3] |

| Purity | ≥98% | ChemScene[2] |

| Storage Conditions | -20°C, sealed, away from moisture and light | ChemScene[2] |

Role in Drug Discovery and Development

This compound is a valuable intermediate in the synthesis of pharmaceutical compounds, most notably in the development of kinase inhibitors for cancer therapy.[4] Its pyridazine core is a key pharmacophore in a variety of biologically active molecules. The bromine atom at the 6-position provides a reactive handle for a range of cross-coupling reactions, allowing for the introduction of diverse functionalities and the construction of complex molecular architectures.

This compound is frequently utilized in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions.[4] These reactions are fundamental in modern medicinal chemistry for the formation of carbon-carbon and carbon-nitrogen bonds, respectively.

Experimental Protocols: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines from aryl halides. Below is a representative protocol for the amination of a bromopyridine, illustrating a typical application of this compound in forming a carbon-nitrogen bond.

Reaction:

Materials:

-

This compound (1.0 equiv)

-

Amine (e.g., morpholine, 1.1 equiv)

-

Palladium catalyst (e.g., Pd₂(dba)₃, 2-4 mol%)

-

Phosphine ligand (e.g., Xantphos, 4-8 mol%)

-

Base (e.g., Sodium tert-butoxide, 1.5 equiv)

-

Anhydrous solvent (e.g., Toluene)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To an oven-dried Schlenk flask under an inert atmosphere, add this compound, the palladium catalyst, the phosphine ligand, and the base.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add the anhydrous solvent, followed by the amine, via syringe.

-

Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir for the required time (typically 2-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, cool the reaction mixture to room temperature.

-

Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired aminated product.

This protocol is a general guideline and may require optimization for specific substrates and scales.

Application in PI3K/Akt Signaling Pathway Inhibition

The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a crucial intracellular pathway that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[5][6] Dysregulation of this pathway is a hallmark of many cancers, making it a prime target for therapeutic intervention.

This compound serves as a key starting material for the synthesis of potent and selective PI3K inhibitors. Through cross-coupling reactions at the bromine-substituted position, various molecular fragments can be introduced to optimize binding to the kinase active site.

Below is a diagram illustrating the central role of the PI3K/Akt signaling pathway in cellular function and its targeting by inhibitors.

Caption: The PI3K/Akt signaling pathway and its inhibition.

Conclusion

This compound is a highly versatile and valuable chemical intermediate for the synthesis of complex heterocyclic molecules with significant biological activity. Its utility in constructing kinase inhibitors, particularly those targeting the PI3K/Akt pathway, underscores its importance in modern drug discovery and development. This guide provides essential technical information to support researchers in leveraging this compound for the advancement of novel therapeutics.

References

- 1. 6-Bromo-N,N-dimethyl-3-pyridazinamine | C6H8BrN3 | CID 19699315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. 3-氨基-6-溴吡啶 97% | Sigma-Aldrich [sigmaaldrich.com]

- 4. This compound [myskinrecipes.com]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. creative-diagnostics.com [creative-diagnostics.com]

An In-depth Technical Guide to 6-Bromo-N,N-dimethylpyridazin-3-amine (CAS: 14959-33-2): A Key Intermediate in Kinase Inhibitor Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-Bromo-N,N-dimethylpyridazin-3-amine is a heterocyclic amine that has emerged as a valuable building block in medicinal chemistry, particularly in the development of kinase inhibitors for therapeutic intervention in oncology and inflammatory diseases. Its strategic substitution pattern, featuring a reactive bromine atom and a dimethylamino group on the pyridazine core, allows for versatile chemical modifications, making it an attractive starting material for the synthesis of diverse compound libraries. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, detailed experimental protocols for its synthesis and subsequent elaboration, and its application in the synthesis of potent kinase inhibitors targeting key signaling pathways.

Chemical and Physical Properties

This compound is a solid at room temperature with the molecular formula C₆H₈BrN₃ and a molecular weight of 202.05 g/mol .[1][2] A summary of its key physical and computed chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 14959-33-2 | [2] |

| Molecular Formula | C₆H₈BrN₃ | [2] |

| Molecular Weight | 202.05 g/mol | [1] |

| Appearance | Solid | N/A |

| Storage Temperature | -20°C | [2] |

| Topological Polar Surface Area | 29.02 Ų | [2] |

| LogP | 1.3051 | [2] |

| Hydrogen Bond Donors | 0 | [2] |

| Hydrogen Bond Acceptors | 3 | [2] |

| Rotatable Bonds | 1 | [2] |

Synthesis and Spectroscopic Data

The synthesis of this compound is typically achieved through the nucleophilic aromatic substitution of a suitable dihalo-pyridazine precursor with dimethylamine.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from procedures for the synthesis of similar aminopyridazines.

Materials:

-

3,6-Dibromopyridazine

-

Dimethylamine (solution in a suitable solvent, e.g., THF or ethanol)

-

A suitable organic solvent (e.g., THF, Ethanol, or DMSO)

-

Stirring apparatus

-

Reaction vessel with a condenser

-

Standard work-up and purification equipment (e.g., rotary evaporator, column chromatography supplies)

Procedure:

-

In a reaction vessel, dissolve 3,6-dibromopyridazine (1 equivalent) in a suitable organic solvent.

-

To the stirred solution, add a solution of dimethylamine (excess, typically 2-3 equivalents).

-

The reaction mixture is then heated to reflux and monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

-

The residue is then subjected to an aqueous work-up, typically involving extraction with an organic solvent (e.g., ethyl acetate) and washing with brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated.

-

The crude product is purified by column chromatography on silica gel to afford this compound.

Spectroscopic Data

Spectroscopic data is crucial for the characterization of this compound. While a comprehensive dataset is not publicly available in a single source, typical expected spectral characteristics are as follows:

Table 2: Spectroscopic Data for this compound

| Technique | Expected Data |

| ¹H NMR | Signals corresponding to the dimethylamino protons and the two protons on the pyridazine ring. The chemical shifts will be influenced by the electronic effects of the bromine and dimethylamino substituents. |

| ¹³C NMR | Signals for the six carbon atoms of the molecule, including the two methyl carbons and the four carbons of the pyridazine ring. |

| Mass Spec (HRMS) | The calculated exact mass is 200.99016 Da. The mass spectrum would show the molecular ion peak corresponding to this mass. |

Application in the Synthesis of Kinase Inhibitors

The primary utility of this compound lies in its role as a versatile intermediate for the synthesis of kinase inhibitors. The bromine atom at the 6-position is amenable to various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, allowing for the introduction of a wide range of aryl and heteroaryl substituents.

General Experimental Protocol: Suzuki-Miyaura Coupling

This generalized protocol is based on established methods for the Suzuki-Miyaura coupling of bromo-heterocycles.[3][4]

Materials:

-

This compound

-

Aryl or heteroaryl boronic acid or ester

-

Palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(dppf))

-

Base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄)

-

Solvent system (e.g., Dioxane/water, Toluene/water, DMF/water)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a reaction vessel, add this compound (1 equivalent), the aryl/heteroaryl boronic acid/ester (1.1-1.5 equivalents), the palladium catalyst (typically 1-5 mol%), and the base (2-3 equivalents).

-

The vessel is evacuated and backfilled with an inert gas.

-

The solvent system is added, and the reaction mixture is heated to a temperature between 80-120°C.

-

The reaction is monitored by TLC or LC-MS.

-

Upon completion, the reaction is cooled, diluted with water, and extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried, and concentrated.

-

The crude product is purified by column chromatography or recrystallization.

Targeted Kinase Signaling Pathways

Derivatives of this compound have been investigated as inhibitors of several key kinase signaling pathways implicated in cancer and inflammation. These include:

-

p38 Mitogen-Activated Protein Kinase (MAPK) Pathway: This pathway is activated by cellular stress and inflammatory cytokines and plays a crucial role in regulating inflammation and apoptosis.[1][5]

-

Vascular Endothelial Growth Factor Receptor 2 (VEGFR2) Pathway: VEGFR2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[6][7]

-

Epidermal Growth Factor Receptor (EGFR) Pathway: The EGFR pathway is frequently dysregulated in various cancers, leading to uncontrolled cell proliferation and survival.[2][8]

Table 3: Biological Activity of Representative Kinase Inhibitors Derived from Pyridazine Scaffolds

| Compound Class | Target Kinase | IC₅₀ (nM) | Reference |

| Pyrazolo[1,5-a]pyrimidines | KDR (VEGFR2) | 19 | [9] |

| Pyrazine-based inhibitors | FGFR1 | 1.2 | [10] |

| Pyrazine-based inhibitors | FGFR2 | 2.5 | [10] |

| Pyrazine-based inhibitors | FGFR3 | 3.0 | [10] |

| Pyrazine-based inhibitors | FGFR4 | 5.7 | [10] |

Signaling Pathway Diagrams

The following diagrams illustrate the key components of the p38 MAPK, VEGFR2, and EGFR signaling pathways, highlighting potential points of intervention for inhibitors derived from this compound.

Safety and Handling

This compound should be handled with appropriate safety precautions in a laboratory setting. It is advisable to consult the Safety Data Sheet (SDS) provided by the supplier for detailed information on handling, storage, and disposal.

Conclusion

This compound is a key synthetic intermediate with significant potential in the field of drug discovery, particularly for the development of novel kinase inhibitors. Its chemical versatility allows for the generation of diverse molecular scaffolds that can be screened against a variety of kinase targets. The information provided in this technical guide serves as a valuable resource for researchers and scientists working in medicinal chemistry and drug development, facilitating the design and synthesis of next-generation therapeutics.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. A comprehensive pathway map of epidermal growth factor receptor signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ClinPGx [clinpgx.org]

- 8. researchgate.net [researchgate.net]

- 9. Synthesis and initial SAR studies of 3,6-disubstituted pyrazolo[1,5-a]pyrimidines: a new class of KDR kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

6-Bromo-N,N-dimethylpyridazin-3-amine molecular weight and formula

An In-depth Technical Guide to 6-Bromo-N,N-dimethylpyridazin-3-amine

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and applications of this compound, tailored for researchers, scientists, and professionals in drug development and agrochemical research.

Chemical Properties

This compound is a heterocyclic building block crucial for the synthesis of a variety of complex molecules. Its key molecular and physical properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₆H₈BrN₃ | [1][2][3] |

| Molecular Weight | 202.05 g/mol | [1][2][3] |

| IUPAC Name | This compound | [2] |

| CAS Number | 14959-33-2 | [1][2][3] |

| Canonical SMILES | CN(C)C1=NN=C(C=C1)Br | [2] |

| Monoisotopic Mass | 200.99016 Da | [2] |

| Appearance | White to off-white solid | |

| Purity | ≥98% | [3] |

| Storage Conditions | -20°C, sealed, away from moisture and light | [3] |

Synthesis and Experimental Protocols

For instance, the synthesis of 3-amino-5-bromopyridine derivatives has been achieved by reacting 3,5-dibromopyridine with various amines under microwave heating conditions[4]. A similar strategy could likely be employed for the synthesis of this compound, starting from a di-brominated pyridazine.

A plausible, though generalized, experimental workflow is depicted in the diagram below.

References

Spectroscopic Profile of 6-Bromo-N,N-dimethylpyridazin-3-amine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties of 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to the limited availability of published experimental spectra for this specific compound, this document presents predicted spectroscopic data based on its chemical structure, alongside established experimental protocols for acquiring such data. This information is intended to serve as a valuable resource for researchers involved in the synthesis, characterization, and application of this and related heterocyclic compounds.

Chemical Structure and Properties

IUPAC Name: this compound Molecular Formula: C₆H₈BrN₃[1][2] Molecular Weight: 202.05 g/mol [1][2] CAS Number: 14959-33-2[1]

Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for this compound. These predictions are based on the analysis of its molecular structure and comparison with spectral data of analogous compounds.

Table 1: Predicted ¹H NMR Spectroscopic Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.30 | Doublet | 1H | H-4 |

| ~6.80 | Doublet | 1H | H-5 |

| ~3.15 | Singlet | 6H | N(CH₃)₂ |

Table 2: Predicted ¹³C NMR Spectroscopic Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| ~160 | C-3 |

| ~145 | C-6 |

| ~130 | C-4 |

| ~115 | C-5 |

| ~40 | N(CH₃)₂ |

Table 3: Predicted Mass Spectrometry Data (Electron Ionization - EI)

| m/z | Relative Intensity (%) | Assignment |

| 201/203 | High | [M]⁺ (presence of Br isotopes) |

| 186/188 | Moderate | [M-CH₃]⁺ |

| 122 | Moderate | [M-Br]⁺ |

| 44 | High | [N(CH₃)₂]⁺ |

Table 4: Predicted Infrared (IR) Spectroscopy Data (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3050 | Medium | C-H stretch (aromatic) |

| ~2950 | Medium | C-H stretch (aliphatic) |

| ~1600 | Strong | C=N stretch (pyridazine ring) |

| ~1550 | Strong | C=C stretch (pyridazine ring) |

| ~1450 | Medium | C-H bend (aliphatic) |

| ~1200 | Strong | C-N stretch |

| ~1050 | Strong | C-Br stretch |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Proton (¹H) and Carbon (¹³C) NMR Spectroscopy

Objective: To determine the chemical structure and connectivity of the molecule.

Methodology:

-

Sample Preparation: Dissolve approximately 5-10 mg of this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a Nuclear Magnetic Resonance (NMR) spectrometer, typically operating at a frequency of 300-600 MHz for ¹H NMR and 75-150 MHz for ¹³C NMR.

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum to identify the chemical shifts, multiplicities (singlet, doublet, etc.), and integrals of the proton signals.

-

Acquire a ¹³C NMR spectrum to identify the chemical shifts of the carbon atoms.

-

-

Data Processing: Process the raw data using appropriate software to obtain the final spectra. Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule.

Methodology:

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via a suitable method such as direct infusion or through a gas or liquid chromatograph.

-

Ionization: Employ an appropriate ionization technique. Electron Ionization (EI) is common for providing detailed fragmentation patterns, while softer ionization methods like Electrospray Ionization (ESI) or Chemical Ionization (CI) can be used to emphasize the molecular ion peak.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: Detect the separated ions to generate a mass spectrum.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule.

Methodology:

-

Sample Preparation:

-

KBr Pellet Method: Grind a small amount of the solid sample with dry potassium bromide (KBr) powder and press the mixture into a thin, transparent pellet.

-

Attenuated Total Reflectance (ATR): Place a small amount of the solid sample directly onto the ATR crystal.

-

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Obtain a background spectrum of the empty sample holder or clean ATR crystal. Then, acquire the spectrum of the sample.

-

Data Processing: The instrument's software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance IR spectrum.

Visualizations

Experimental Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized chemical compound like this compound.

Caption: Workflow for Spectroscopic Characterization.

References

Technical Guide: 1H NMR Spectrum of 6-Bromo-N,N-dimethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the ¹H NMR spectrum of 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to the absence of publicly available experimental spectral data, this guide utilizes a predicted ¹H NMR spectrum to facilitate the understanding of its key features. This document outlines the predicted spectral data, a detailed experimental protocol for acquiring such a spectrum, and a visual representation of the molecular structure and its corresponding predicted ¹H NMR signals.

Predicted ¹H NMR Spectral Data

The following table summarizes the predicted ¹H NMR spectral data for this compound. The prediction was performed using a standard NMR prediction engine and is intended to provide an illustrative representation of the expected spectrum.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Coupling Constant (J) in Hz | Integration |

| H-4 | 7.25 | Doublet (d) | 9.3 | 1H |

| H-5 | 6.90 | Doublet (d) | 9.3 | 1H |

| N(CH₃)₂ | 3.10 | Singlet (s) | N/A | 6H |

Experimental Protocol for ¹H NMR Spectroscopy

This section details a standard operating procedure for the acquisition of a ¹H NMR spectrum of this compound.

2.1. Sample Preparation

-

Sample Weighing: Accurately weigh approximately 5-10 mg of this compound.

-

Solvent Selection: Choose a suitable deuterated solvent. Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices for similar compounds.

-

Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution for chemical shift referencing (0 ppm).

-

Transfer to NMR Tube: Using a Pasteur pipette, transfer the solution to a clean, 5 mm NMR tube.

-

Capping: Securely cap the NMR tube.

2.2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A 400 MHz (or higher field) NMR spectrometer is recommended for good signal resolution.

-

Tuning and Shimming: Tune the probe to the ¹H frequency and perform automated or manual shimming to optimize the magnetic field homogeneity.

-

Acquisition Parameters:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg' on Bruker instruments).

-

Number of Scans: 16-64 scans, depending on the sample concentration.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 3-4 seconds.

-

Spectral Width (sw): A range of approximately 12-16 ppm is typically sufficient.

-

Temperature: Standard probe temperature (e.g., 298 K).

-

-

Data Acquisition: Initiate the data acquisition.

2.3. Data Processing

-

Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phasing: Manually or automatically phase the spectrum to obtain pure absorption peaks.

-

Baseline Correction: Apply a baseline correction to ensure a flat baseline.

-

Referencing: Reference the spectrum to the internal standard (TMS at 0 ppm).

-

Integration: Integrate the signals to determine the relative number of protons for each resonance.

-

Peak Picking: Identify and label the chemical shifts of all peaks.

-

Coupling Constant Measurement: Measure the coupling constants (J-values) for any split signals.

Visualization of Molecular Structure and Predicted ¹H NMR Signals

The following diagram illustrates the chemical structure of this compound and the logical relationship between its protons and their predicted signals in the ¹H NMR spectrum.

Caption: Molecular structure and its predicted ¹H NMR signals.

A Technical Guide to the Predicted ¹³C NMR Spectrum of 6-Bromo-N,N-dimethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the predicted ¹³C Nuclear Magnetic Resonance (NMR) spectrum for the compound 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to the absence of publicly available experimental spectral data for this specific molecule, this document focuses on high-quality predicted data, outlines a comprehensive experimental protocol for its acquisition, and presents a logical workflow for spectral analysis. This guide is intended to support researchers in the identification, characterization, and quality control of this compound in a drug discovery and development context.

Predicted ¹³C NMR Data

The ¹³C NMR chemical shifts for this compound were predicted using advanced computational algorithms. The data is presented in Table 1, with atom numbering corresponding to the structure in Figure 1.

Table 1: Predicted ¹³C NMR Chemical Shifts for this compound

| Atom Number | Predicted Chemical Shift (δ, ppm) | Carbon Type |

| C3 | 158.9 | Quaternary |

| C4 | 109.8 | Tertiary |

| C5 | 128.5 | Tertiary |

| C6 | 142.1 | Quaternary |

| -N(CH₃)₂ | 45.0 | Primary |

Disclaimer: These are computationally predicted values and may differ from experimental results. The prediction was performed in a simulated CDCl₃ solvent environment.

Molecular Structure and Atom Numbering

The chemical structure of this compound and the atom numbering scheme used for the NMR assignments are depicted below.

Figure 1: Molecular structure of this compound with atom numbering for NMR assignment.

Interpretation of Predicted Chemical Shifts

The predicted ¹³C NMR spectrum reveals five distinct signals, corresponding to the five unique carbon environments in the molecule.

-

C3 (158.9 ppm): This downfield chemical shift is attributed to the carbon atom directly bonded to two electronegative nitrogen atoms of the pyridazine ring and the exocyclic amine group.

-

C6 (142.1 ppm): The signal for C6 is also significantly downfield due to its attachment to a ring nitrogen and the electronegative bromine atom.

-

C5 (128.5 ppm): This resonance is in the typical aromatic region and is assigned to the C5 carbon, which is adjacent to the bromine-substituted carbon.

-

C4 (109.8 ppm): The C4 carbon resonates at a higher field compared to C5, likely due to the electron-donating effect of the adjacent dimethylamino group.

-

-N(CH₃)₂ (45.0 ppm): The upfield signal at 45.0 ppm is characteristic of the two equivalent methyl carbons of the dimethylamino group.

Proposed Experimental Protocol for ¹³C NMR Acquisition

To obtain high-quality experimental ¹³C NMR data for this compound, the following protocol is recommended:

4.1. Sample Preparation

-

Sample Purity: Ensure the sample is of high purity (>95%) to avoid interference from impurities in the spectrum.

-

Solvent Selection: Deuterated chloroform (CDCl₃) is a suitable solvent. Alternatively, deuterated dimethyl sulfoxide (DMSO-d₆) can be used if solubility is an issue.

-

Concentration: Dissolve approximately 20-30 mg of the compound in 0.6-0.7 mL of the chosen deuterated solvent.

-

Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).

-

Filtration: Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

4.2. NMR Spectrometer Parameters

-

Instrument: A 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

Nucleus: ¹³C

-

Experiment: Proton-decoupled ¹³C NMR (e.g., zgpg30 pulse program on a Bruker instrument).

-

Temperature: 298 K (25 °C).

-

Spectral Width: 0 to 200 ppm.

-

Acquisition Time: Approximately 1-2 seconds.

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans: 1024 to 4096 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Processing: Apply an exponential multiplication with a line broadening factor of 1-2 Hz before Fourier transformation to improve the signal-to-noise ratio.

Logical Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the analysis and verification of the ¹³C NMR spectrum of this compound.

Figure 2: Workflow for ¹³C NMR spectral analysis.

This workflow begins with the physical preparation of the sample and acquisition of the raw data. The raw data is then processed and compared against computationally predicted chemical shifts. The final step involves the assignment of each signal to its corresponding carbon atom in the molecule, leading to the verification of the chemical structure. For unambiguous assignments, additional experiments such as DEPT (Distortionless Enhancement by Polarization Transfer) and 2D NMR (HSQC, HMBC) are recommended.

Mass Spectrometry Analysis of 6-Bromo-N,N-dimethylpyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry analysis of the heterocyclic compound 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this document presents a predictive analysis based on the compound's structure and established principles of mass spectrometry for analogous brominated and nitrogen-containing heterocyclic molecules. The methodologies and expected outcomes detailed herein offer a robust framework for researchers initiating the analytical characterization of this and structurally related compounds.

Compound Profile

This compound is a substituted pyridazine derivative. Pyridazine and its analogues are of significant interest in medicinal chemistry and drug development due to their diverse biological activities. The presence of a bromine atom and a dimethylamino group on the pyridazine ring is expected to confer distinct physicochemical properties and fragmentation patterns in mass spectrometry analysis.

| Property | Value | Source |

| Molecular Formula | C₆H₈BrN₃ | [1][2] |

| Molecular Weight | 202.05 g/mol | [1][2] |

| Monoisotopic Mass | 200.99016 Da | [1] |

| CAS Number | 14959-33-2 | [1][2] |

| IUPAC Name | This compound | [1] |

Predicted Mass Spectrum and Fragmentation Pattern

The mass spectrum of this compound is expected to be characterized by a distinctive isotopic pattern for the molecular ion due to the presence of the bromine atom. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, with a near 1:1 natural abundance.[3][4][5] This results in two peaks of almost equal intensity for the molecular ion (M⁺) and its isotopologue (M+2)⁺, separated by 2 m/z units.

Predicted Quantitative Data

The following table summarizes the predicted prominent ions and their mass-to-charge ratios (m/z) in the electron ionization (EI) mass spectrum of this compound.

| Predicted Ion | Formula | Calculated m/z (for ⁷⁹Br) | Calculated m/z (for ⁸¹Br) | Predicted Relative Abundance |

| [M]⁺ | [C₆H₈BrN₃]⁺ | 201.00 | 203.00 | High (M⁺ and M+2⁺ peaks of ~1:1 ratio) |

| [M-CH₃]⁺ | [C₅H₅BrN₃]⁺ | 186.98 | 188.98 | Moderate |

| [M-N(CH₃)₂]⁺ | [C₄H₃BrN₂]⁺ | 157.95 | 159.95 | Moderate to High |

| [M-Br]⁺ | [C₆H₈N₃]⁺ | 122.07 | - | Moderate |

| [C₄H₂N₂]⁺ | [C₄H₂N₂]⁺ | 78.02 | - | Low |

Proposed Fragmentation Pathway

The fragmentation of this compound under electron ionization is likely to proceed through several key pathways initiated by the loss of a methyl radical, the dimethylamino group, or the bromine atom.

Proposed fragmentation pathway of this compound.

Experimental Protocols

A standard approach for the mass spectrometry analysis of this compound would involve gas chromatography-mass spectrometry (GC-MS) for a volatile sample or liquid chromatography-mass spectrometry (LC-MS) for a less volatile sample, followed by direct infusion for high-resolution mass spectrometry (HRMS) to confirm the elemental composition.

Sample Preparation

-

Standard Solution Preparation: Accurately weigh approximately 1 mg of this compound and dissolve it in 1 mL of a suitable solvent (e.g., methanol, acetonitrile) to prepare a 1 mg/mL stock solution.

-

Working Solution Preparation: Perform serial dilutions of the stock solution with the same solvent to achieve a final concentration suitable for the instrument's sensitivity (e.g., 1-10 µg/mL).

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

-

Instrumentation: A standard GC-MS system equipped with an electron ionization (EI) source.

-

GC Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Oven Temperature Program:

-

Initial temperature: 100°C, hold for 2 minutes.

-

Ramp: 10°C/min to 280°C.

-

Final hold: 5 minutes at 280°C.

-

-

Injector Temperature: 250°C.

-

Injection Volume: 1 µL.

-

Carrier Gas: Helium at a constant flow rate of 1 mL/min.

-

MS Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.[6]

-

Mass Range: m/z 50-350.

-

Scan Speed: 2 scans/second.

-

Ion Source Temperature: 230°C.

-

Transfer Line Temperature: 280°C.

-

High-Resolution Mass Spectrometry (HRMS) Protocol

-

Instrumentation: A high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

-

Sample Introduction: Direct infusion using a syringe pump at a flow rate of 5-10 µL/min.

-

ESI Parameters:

-

Ionization Mode: Positive ion mode.

-

Capillary Voltage: 3.5 kV.

-

Nebulizer Gas (Nitrogen) Pressure: 30 psi.

-

Drying Gas (Nitrogen) Flow Rate: 8 L/min.

-

Drying Gas Temperature: 325°C.

-

-

Mass Spectrometer Parameters:

-

Mass Range: m/z 100-500.

-

Resolution: >10,000 (FWHM).

-

Data Acquisition: Centroid mode.

-

Internal Calibration: Use a suitable reference standard for accurate mass measurement.

-

Experimental and Analytical Workflow

The overall workflow for the comprehensive mass spectrometry analysis of this compound is depicted in the following diagram.

General workflow for mass spectrometry analysis.

Conclusion

This technical guide outlines a predictive yet comprehensive approach to the mass spectrometry analysis of this compound. While specific experimental data is not yet available, the provided protocols and expected fragmentation patterns serve as a valuable resource for researchers in the fields of analytical chemistry, medicinal chemistry, and drug development. The characteristic isotopic signature of bromine will be a key diagnostic feature in the mass spectrum of this compound. The application of both low-resolution (GC-MS) and high-resolution (HRMS) techniques will enable a thorough structural characterization and confirmation of the elemental composition of this compound.

References

- 1. 6-Bromo-N,N-dimethyl-3-pyridazinamine | C6H8BrN3 | CID 19699315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemscene.com [chemscene.com]

- 3. chemguide.co.uk [chemguide.co.uk]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis of Some New Pyridazine Derivatives for Anti-HAV Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Infrared Spectroscopy of 6-Bromo-N,N-dimethylpyridazin-3-amine

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a detailed analysis of the predicted infrared (IR) spectrum of 6-Bromo-N,N-dimethylpyridazin-3-amine. Due to the absence of experimentally acquired spectra for this specific compound in the available literature, this document leverages data from analogous structures, such as aminopyridines and substituted pyridazines, to forecast the characteristic vibrational frequencies. The methodologies for spectral acquisition and the correlation between molecular structure and IR absorption bands are also detailed.

Predicted Infrared Absorption Data

The infrared spectrum of this compound is determined by the vibrational modes of its constituent functional groups. The following table summarizes the predicted IR absorption bands, their corresponding vibrational modes, and the expected wavenumber ranges based on data from related heterocyclic and aromatic amines.

| Wavenumber (cm⁻¹) | Intensity | Functional Group Assignment | Vibrational Mode |

| 3100-3000 | Medium-Weak | Aromatic C-H | Stretching |

| 2980-2850 | Medium | Aliphatic C-H (in N,N-dimethyl) | Stretching |

| ~1600-1450 | Strong-Medium | C=C and C=N (Pyridazine Ring) | Stretching |

| ~1350-1250 | Strong | Aromatic C-N (Amino Group) | Stretching |

| ~1200-1000 | Medium | C-H (in-plane) | Bending |

| ~850-750 | Strong | C-H (out-of-plane) | Bending |

| ~700-550 | Medium-Weak | C-Br | Stretching |

Experimental Protocol for Infrared Spectroscopy

The following section outlines a standard procedure for obtaining the Fourier-transform infrared (FTIR) spectrum of a solid organic compound like this compound using the potassium bromide (KBr) pellet method.

2.1. Materials and Equipment

-

This compound (solid)

-

Spectroscopic grade potassium bromide (KBr), desiccated

-

Agate mortar and pestle

-

Hydraulic press with pellet-forming die

-

FTIR spectrometer

-

Spatula

-

Infrared lamp (for drying)

2.2. Procedure

-

Sample Preparation:

-

Thoroughly dry the KBr under an infrared lamp to remove any adsorbed water, which exhibits a broad absorption band in the IR spectrum.

-

Weigh approximately 1-2 mg of the this compound sample and 100-200 mg of the dried KBr.

-

Transfer the sample and KBr to the agate mortar.

-

-

Grinding and Mixing:

-

Gently grind the sample and KBr together with the pestle for several minutes until a fine, homogeneous powder is obtained. The particle size should be reduced to minimize scattering of the infrared radiation.

-

-

Pellet Formation:

-

Transfer a portion of the mixture into the pellet-forming die.

-

Place the die into the hydraulic press.

-

Apply pressure (typically 8-10 tons) for several minutes to form a thin, transparent or translucent KBr pellet.

-

-

Spectral Acquisition:

-

Carefully remove the KBr pellet from the die and place it in the sample holder of the FTIR spectrometer.

-

Acquire a background spectrum of the empty sample compartment to account for atmospheric water and carbon dioxide.

-

Acquire the sample spectrum by passing the infrared beam through the KBr pellet. Typically, 32 or 64 scans are co-added to improve the signal-to-noise ratio.

-

The spectrum is typically recorded over the range of 4000-400 cm⁻¹.

-

-

Data Processing:

-

The acquired sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Perform baseline correction and peak picking to identify the wavenumbers of the absorption bands.

-

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the sequential steps involved in obtaining the infrared spectrum of a solid sample using the KBr pellet technique.

FTIR Experimental Workflow for a Solid Sample.

3.2. Structure-Spectrum Correlation

This diagram illustrates the logical relationship between the key functional groups of this compound and their predicted characteristic absorption bands in the infrared spectrum.

Functional Groups and Predicted IR Absorption Bands.

Navigating the Solubility Landscape of 6-Bromo-N,N-dimethylpyridazin-3-amine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide addresses the solubility of 6-Bromo-N,N-dimethylpyridazin-3-amine, a heterocyclic amine of interest in pharmaceutical and agrochemical research.[1] Due to its role as a key intermediate in the synthesis of compounds like kinase inhibitors, understanding its solubility profile in various organic solvents is crucial for process development, formulation, and optimization of reaction conditions.[1]

I. Solubility Data of this compound

To facilitate a standardized approach to data collection and comparison, the following table structure is recommended for recording experimentally determined solubility data. Researchers can populate this table with their findings to build a comprehensive solubility profile.

| Solvent Name | Solvent Class | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method of Determination | Observations |

| Alcohols | ||||||

| Methanol | Protic | 25 | Shake-Flask | |||

| Ethanol | Protic | 25 | Shake-Flask | |||

| Isopropanol | Protic | 25 | Shake-Flask | |||

| n-Butanol | Protic | 25 | Shake-Flask | |||

| Ethers | ||||||

| Diethyl Ether | Aprotic | 25 | Shake-Flask | |||

| Tetrahydrofuran (THF) | Aprotic | 25 | Shake-Flask | |||

| 1,4-Dioxane | Aprotic | 25 | Shake-Flask | |||

| Esters | ||||||

| Ethyl Acetate | Aprotic | 25 | Shake-Flask | |||

| Ketones | ||||||

| Acetone | Aprotic | 25 | Shake-Flask | |||

| Hydrocarbons | ||||||

| Hexane | Aprotic | 25 | Shake-Flask | |||

| Toluene | Aprotic | 25 | Shake-Flask | |||

| Amides | ||||||

| N,N-Dimethylformamide (DMF) | Aprotic | 25 | Shake-Flask | |||

| Halogenated | ||||||

| Dichloromethane (DCM) | Aprotic | 25 | Shake-Flask | |||

| Chloroform | Aprotic | 25 | Shake-Flask | |||

| Other | ||||||

| Acetonitrile | Aprotic | 25 | Shake-Flask | |||

| Dimethyl Sulfoxide (DMSO) | Aprotic | 25 | Shake-Flask |

II. Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of this compound in organic solvents, based on the widely accepted shake-flask method.[2][3] This method is suitable for establishing thermodynamic equilibrium solubility.

Objective: To determine the maximum concentration of this compound that dissolves in a given organic solvent at a specified temperature.

Materials:

-

This compound (purity ≥98%)

-

Selected organic solvents (analytical grade)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker or rotator with temperature control

-

Analytical balance

-

Syringe filters (0.22 µm PTFE or other solvent-compatible material)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer for concentration analysis

Procedure:

-

Preparation: Add an excess amount of this compound to a vial. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Solvent Addition: Add a known volume or mass of the selected organic solvent to the vial.

-

Equilibration: Seal the vials tightly and place them in an orbital shaker set to a constant temperature (e.g., 25 °C). The mixture should be agitated for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.[2][3] The rotation or shaking helps to facilitate the dissolution process.[4]

-

Phase Separation: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for at least 24 hours to allow the undissolved solid to settle.

-

Sample Withdrawal and Filtration: Carefully withdraw a sample from the clear supernatant of the saturated solution using a syringe. Immediately filter the sample through a syringe filter to remove any undissolved microparticles. This step is critical to prevent overestimation of the solubility.

-

Dilution: Accurately dilute the filtered sample with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the concentration of this compound in the diluted sample using a validated analytical method, such as HPLC or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility based on the measured concentration and the dilution factor. Express the solubility in appropriate units, such as g/100 mL or mol/L.

III. Visualizing Key Processes

To better illustrate the workflows and chemical logic relevant to the study of this compound, the following diagrams are provided.

Caption: A generalized workflow for determining the solubility of a compound.

Caption: A conceptual synthetic route for this compound.

References

The Bromine Atom in 6-Bromo-N,N-dimethylpyridazin-3-amine: A Gateway to Novel Kinase Inhibitors

An In-depth Technical Guide on the Reactivity and Synthetic Utility of a Key Heterocyclic Building Block

For researchers, medicinal chemists, and professionals in drug development, the strategic functionalization of heterocyclic scaffolds is a cornerstone of modern pharmaceutical innovation. Among these, pyridazine derivatives are of significant interest due to their prevalence in biologically active compounds. This technical guide focuses on the reactivity of the bromine atom in 6-Bromo-N,N-dimethylpyridazin-3-amine, a versatile building block increasingly utilized in the synthesis of kinase inhibitors for oncology and other therapeutic areas.[1][2] Its strategic importance lies in the bromine atom's susceptibility to displacement through various palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures.

Core Reactivity: A Hub for Cross-Coupling Chemistry

The bromine atom at the 6-position of the pyridazine ring is the primary site of reactivity, serving as a versatile handle for the introduction of a wide array of substituents. The electron-withdrawing nature of the pyridazine nitrogens, combined with the presence of the activating dimethylamino group, influences the reactivity of the C-Br bond, making it amenable to palladium-catalyzed cross-coupling reactions. This allows for the facile formation of carbon-carbon and carbon-nitrogen bonds, which are crucial for the elaboration of the pyridazine core into potential drug candidates. The most common and synthetically valuable transformations involving this bromine atom are Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

Palladium-Catalyzed Cross-Coupling Reactions: Synthetic Protocols

While specific quantitative data for the cross-coupling reactions of this compound are not extensively detailed in publicly available literature, we can infer highly relevant and representative experimental conditions from studies on structurally similar bromo-heterocycles, such as bromopyridines and bromopurines. These protocols provide a strong foundation for the successful implementation of these reactions.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a powerful method for the formation of C-C bonds by coupling the bromo-pyridazine with a variety of boronic acids or esters. This reaction is instrumental in introducing aryl or heteroaryl moieties, which are common features in kinase inhibitors.

Representative Experimental Protocol: Suzuki-Miyaura Coupling of a Bromo-heterocycle

A mixture of the bromo-heterocycle (1.0 equiv), the corresponding boronic acid (1.2 equiv), a palladium catalyst such as Pd(PPh₃)₄ (0.05 equiv), and a base, typically K₂CO₃ or Cs₂CO₃ (2.0 equiv), is prepared in a solvent system like a 4:1 mixture of 1,4-dioxane and water. The reaction vessel is purged with an inert gas (e.g., argon or nitrogen) and heated to 80-100 °C for 12-24 hours, with reaction progress monitored by TLC or LC-MS. Upon completion, the reaction mixture is cooled to room temperature, diluted with an organic solvent (e.g., ethyl acetate), and washed with water and brine. The organic layer is then dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired coupled product.

Table 1: Representative Conditions for Suzuki-Miyaura Coupling

| Parameter | Condition |

| Palladium Catalyst | Pd(PPh₃)₄, PdCl₂(dppf) |

| Ligand | (if required) |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ |

| Solvent | 1,4-Dioxane/H₂O, Toluene, DMF |

| Temperature | 80-110 °C |

| Reaction Time | 4-24 hours |

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of various primary and secondary amines at the 6-position of the pyridazine ring. This is a key transformation for synthesizing compounds that can form critical hydrogen bond interactions within the ATP-binding pocket of kinases.

Representative Experimental Protocol: Buchwald-Hartwig Amination of a Bromo-heterocycle

In an oven-dried Schlenk tube under an inert atmosphere, the bromo-heterocycle (1.0 equiv), the desired amine (1.2 equiv), a palladium precatalyst such as Pd₂(dba)₃ (0.02 equiv), a suitable phosphine ligand like Xantphos or BINAP (0.05 equiv), and a strong base, typically NaOtBu or Cs₂CO₃ (1.5 equiv), are combined in an anhydrous, deoxygenated solvent like toluene or 1,4-dioxane. The mixture is heated to 90-110 °C for 8-24 hours until the starting material is consumed, as indicated by TLC or LC-MS. After cooling, the reaction is quenched with a saturated aqueous solution of ammonium chloride and extracted with an organic solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated. The residue is then purified by flash chromatography to yield the aminated product.

Table 2: Representative Conditions for Buchwald-Hartwig Amination

| Parameter | Condition |

| Palladium Catalyst | Pd₂(dba)₃, Pd(OAc)₂ |

| Ligand | Xantphos, BINAP, RuPhos |

| Base | NaOtBu, Cs₂CO₃, K₃PO₄ |

| Solvent | Toluene, 1,4-Dioxane |

| Temperature | 90-120 °C |

| Reaction Time | 2-24 hours |

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between the bromo-pyridazine and a terminal alkyne. The resulting alkynyl-substituted pyridazines are valuable intermediates that can undergo further transformations or act as key structural elements in the final inhibitor.

Representative Experimental Protocol: Sonogashira Coupling of a Bromo-heterocycle

To a solution of the bromo-heterocycle (1.0 equiv) and the terminal alkyne (1.5 equiv) in a solvent such as DMF or toluene, a palladium catalyst like PdCl₂(PPh₃)₂ (0.03 equiv) and a copper(I) co-catalyst, typically CuI (0.05 equiv), are added. A base, usually a tertiary amine such as triethylamine or diisopropylethylamine, is used as both the base and, in some cases, the solvent. The reaction mixture is deoxygenated by bubbling with an inert gas for 15-20 minutes and then heated at a temperature ranging from room temperature to 100 °C for 2-12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is partitioned between an organic solvent and water. The organic layer is washed with brine, dried, and concentrated. The crude product is purified by column chromatography to give the desired alkynyl-substituted heterocycle.

Table 3: Representative Conditions for Sonogashira Coupling

| Parameter | Condition |

| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ |

| Copper Co-catalyst | CuI |

| Base | Et₃N, i-Pr₂NEt |

| Solvent | DMF, Toluene, THF |

| Temperature | 25-100 °C |

| Reaction Time | 1-12 hours |

Visualization of Synthetic and Biological Pathways

The following diagrams illustrate the central role of this compound in a generalized synthetic workflow for kinase inhibitor development and a representative signaling pathway where such inhibitors are often targeted.

References

An In-Depth Technical Guide to the Electronic Properties of the Pyridazine Ring in 6-Bromo-N,N-dimethylpyridazin-3-amine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the electronic properties of the pyridazine ring, with a specific focus on 6-Bromo-N,N-dimethylpyridazin-3-amine. This document delves into the inherent electronic characteristics of the pyridazine core, the influence of substituents, and the implications for its application in medicinal chemistry, particularly in the realm of kinase inhibition.

Core Electronic Properties of the Pyridazine Ring

The pyridazine ring, a six-membered aromatic heterocycle with two adjacent nitrogen atoms, possesses a unique set of physicochemical properties that make it an attractive scaffold in drug design.[1] Key among these are its pronounced dipole moment, inherent electron deficiency, and capacity for hydrogen bonding.

The adjacent nitrogen atoms create a significant dipole moment, which is the largest among the diazine isomers (pyridazine, pyrimidine, and pyrazine). This high dipole moment contributes to reduced lipophilicity and can be advantageous for modulating the pharmacokinetic properties of drug candidates.[1] The electron-withdrawing nature of the two nitrogen atoms results in an electron-deficient π-system, particularly at the carbon atoms adjacent to the nitrogens (C3 and C6). This electron deficiency influences the reactivity of the ring and the properties of its substituents.

Influence of Substituents on the Electronic Properties of this compound

The electronic landscape of the pyridazine ring in this compound is significantly modulated by the presence of the bromo, and dimethylamino groups at the C6 and C3 positions, respectively.

-

3-Dimethylamino Group: The dimethylamino group at the C3 position is a strong electron-donating group through resonance. The lone pair of electrons on the nitrogen atom can delocalize into the pyridazine ring, increasing the electron density, particularly at the ortho and para positions relative to the amino group. This electron donation can influence the basicity of the ring nitrogens and the nucleophilicity of the ring system.

-

6-Bromo Group: Conversely, the bromine atom at the C6 position is an electron-withdrawing group through its inductive effect, while also having a weaker electron-donating resonance effect. The primary influence of the bromine is the withdrawal of electron density from the ring, further contributing to the overall electron-deficient character of the pyridazine core. This position is also a key site for further functionalization through cross-coupling reactions.[2]

The interplay of these two substituents—an electron-donating group at C3 and an electron-withdrawing group at C6—creates a "push-pull" system that significantly influences the molecule's dipole moment, reactivity, and potential for intermolecular interactions.

Quantitative Data Summary

The following tables summarize key computed and experimental data for this compound and the parent pyridazine molecule for comparison.

| Property | This compound Value | Reference(s) |

| Molecular Formula | C₆H₈BrN₃ | [3] |

| Molecular Weight | 202.05 g/mol | [3] |

| Topological Polar Surface Area (TPSA) | 29.02 Ų | [3] |

| XLogP3 | 1.3 | [3] |

| Spectroscopic Data | This compound | Reference(s) |

| ¹H NMR | Data available and can be sourced from chemical suppliers. | [4] |

| ¹³C NMR | Data available and can be sourced from chemical suppliers. | [4] |

Experimental Protocols

Synthesis of this compound

A plausible and commonly employed method for the synthesis of this compound is the nucleophilic aromatic substitution (SNAr) of a dihalogenated pyridazine precursor. The following is a detailed experimental protocol based on general procedures for similar transformations.[5][6]

Reaction Scheme:

A schematic of the synthesis of this compound.

Materials:

-

3,6-Dibromopyridazine

-

Dimethylamine (e.g., 2M solution in THF or as a gas)

-

Anhydrous solvent (e.g., DMSO, DMF, or THF)

-

Base (optional, e.g., K₂CO₃ or Et₃N)

-

Dichloromethane (DCM)

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

-

Silica gel for column chromatography

-

Hexanes and Ethyl Acetate for chromatography

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 3,6-dibromopyridazine (1.0 eq) in the chosen anhydrous solvent (e.g., DMSO).

-

Addition of Amine: Add a solution of dimethylamine (2.0-3.0 eq) in THF to the reaction mixture at room temperature. Alternatively, bubble dimethylamine gas through the solution. If a solid amine salt is used, an appropriate base (e.g., K₂CO₃, 2.0 eq) should be added.

-

Reaction Conditions: Heat the reaction mixture to a temperature between 80-120 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with water and extract the product with dichloromethane (3 x volume of the aqueous layer).

-

Purification: Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of hexanes and ethyl acetate to afford the pure this compound.

-

Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Spectroscopic Characterization

The following provides an outline for the characterization of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridazine ring and the methyl protons of the dimethylamino group. The chemical shifts and coupling constants will be indicative of the substitution pattern.

-

¹³C NMR: The carbon NMR spectrum will show signals for the four unique carbon atoms of the pyridazine ring and the carbon atoms of the methyl groups. The chemical shifts will be influenced by the electronic effects of the nitrogen atoms, the bromine, and the dimethylamino group.

Infrared (IR) Spectroscopy:

-

The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring and the methyl groups, C=N and C=C stretching vibrations within the pyridazine ring, and C-N stretching of the dimethylamino group.

Role in Signaling Pathways: Kinase Inhibition

The 3-aminopyridazine scaffold is a well-established pharmacophore in the development of kinase inhibitors.[7][8][9] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates. Dysregulation of kinase activity is a hallmark of many diseases, including cancer and inflammatory disorders.

The electronic properties of the 3-aminopyridazine ring are critical for its function as a kinase inhibitor. The nitrogen atoms of the pyridazine ring can act as hydrogen bond acceptors, interacting with the hinge region of the kinase ATP-binding pocket. The amino group at the C3 position often serves as a key hydrogen bond donor.

While the specific kinase targets of this compound are not extensively documented, derivatives of 3-amino-6-halopyridazines have shown inhibitory activity against various kinases, including Spleen Tyrosine Kinase (Syk) and c-Met.[7][10]

Below is a generalized diagram illustrating the role of a 3-aminopyridazine derivative as a kinase inhibitor in a cellular signaling pathway.

Generalized signaling pathway illustrating kinase inhibition.

This diagram depicts a typical signal transduction cascade initiated by a growth factor binding to a receptor tyrosine kinase. This leads to a phosphorylation cascade that ultimately activates a transcription factor, resulting in changes in gene expression that can promote cell proliferation and survival. A 3-aminopyridazine-based inhibitor, such as this compound, can potentially interrupt this pathway by binding to the ATP pocket of a key kinase (e.g., Kinase A), thereby preventing its downstream signaling.

Conclusion

The pyridazine ring in this compound possesses a unique electronic profile shaped by the inherent properties of the diazine core and the opposing electronic effects of the dimethylamino and bromo substituents. This electronic architecture makes it a valuable scaffold for the design of bioactive molecules, particularly kinase inhibitors. The synthetic accessibility and the potential for further functionalization at the bromine-substituted position offer broad opportunities for the development of novel therapeutics. This guide provides a foundational understanding of the electronic properties, synthesis, and potential biological applications of this important heterocyclic compound for professionals in the field of drug discovery and development.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound [myskinrecipes.com]

- 3. 6-Bromo-N,N-dimethyl-3-pyridazinamine | C6H8BrN3 | CID 19699315 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-bromo-N,N-dimethyl-3-pyridazinamine(SALTDATA: FREE)(14959-33-2) 1H NMR [m.chemicalbook.com]

- 5. digitalcommons.georgiasouthern.edu [digitalcommons.georgiasouthern.edu]

- 6. researchgate.net [researchgate.net]

- 7. 3-aminopyrazolopyrazine derivatives as spleen tyrosine kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Synthesis and evaluation of 3-amino-6-aryl-pyridazines as selective CB(2) agonists for the treatment of inflammatory pain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 3-aminopyridazine derivatives with atypical antidepressant, serotonergic, and dopaminergic activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

In-Depth Technical Guide to the Safe Handling of 6-Bromo-N,N-dimethylpyridazin-3-amine

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the potential hazards and essential safety precautions for the handling and use of 6-Bromo-N,N-dimethylpyridazin-3-amine (CAS No. 14959-33-2). This document is intended to supplement, not replace, institutional safety protocols and the most current Safety Data Sheet (SDS).

Hazard Identification and GHS Classification

This compound is classified as a hazardous chemical under the Globally Harmonized System (GHS). A thorough understanding of its hazard profile is the first step in ensuring safe laboratory practices.

GHS Classification: [1]

-

Acute Toxicity, Oral: Category 4

-

Skin Corrosion/Irritation: Category 2

-

Serious Eye Damage/Eye Irritation: Category 2A

-

Specific Target Organ Toxicity (Single Exposure), Respiratory Tract Irritation: Category 3

Signal Word: Warning [1]

Hazard Statements (H-Statements): [1]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

GHS Pictograms:

Summary of Quantitative Hazard Data